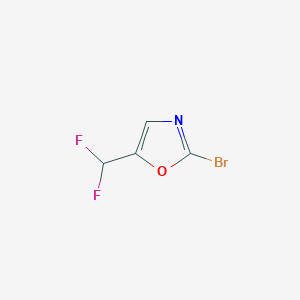![molecular formula C21H21F3N2O2 B12961568 Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spiroindolines. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and drug design. The spirocyclic framework provides rigidity and the ability to interact with biological targets in a specific manner, making them attractive candidates for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step processes. One common method includes the condensation of isatin derivatives with amines, followed by cyclization reactions to form the spirocyclic core. For instance, a three-component condensation reaction involving isatin, 5-aminopyrazole, and 1,3-dicarbonyl compounds can be used to produce spirooxindole scaffolds .
Industrial Production Methods
Industrial production methods for spiroindoline compounds often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times. Ultrasonic irradiation and environmentally benign solvents are also employed to improve the sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, into the molecule.
科学的研究の応用
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential in drug design, particularly for targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
作用機序
The mechanism of action of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as proteins and enzymes. The spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
類似化合物との比較
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
特性
分子式 |
C21H21F3N2O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
benzyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-4-8-17-18(16)20(14-25-17)9-11-26(12-10-20)19(27)28-13-15-5-2-1-3-6-15/h1-8,25H,9-14H2 |
InChIキー |
IPMSAVMLVMXTKA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CNC3=CC=CC(=C23)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)










![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)


